2-methyl-1-oxo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide
Description
Properties
IUPAC Name |
2-methyl-1-oxo-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]isoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-21-9-12(10-5-2-3-6-11(10)16(21)23)14(22)18-17-20-19-15(25-17)13-7-4-8-24-13/h2-3,5-6,9,13H,4,7-8H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEVAJLZZJNYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-1-oxo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the Tetrahydrofuran Moiety:
Construction of the Isoquinoline Backbone: The isoquinoline ring is synthesized and then coupled with the previously formed intermediate.
Final Assembly: The final step involves the formation of the carboxamide linkage, completing the synthesis of the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s thiadiazole and tetrahydrofuran moieties are susceptible to oxidation under controlled conditions.
Key Findings :
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Oxidation of the thiadiazole sulfur atom occurs preferentially over other sites due to its electron-deficient nature .
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The tetrahydrofuran ring undergoes regioselective oxidation to form γ-lactones, which are stable under mild conditions .
Reduction Reactions
Reductive pathways target the thiadiazole ring and the isoquinoline carbonyl group.
Key Findings :
-
LiAlH<sub>4</sub> selectively cleaves the thiadiazole ring’s N–S bond, yielding thiourea intermediates.
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Catalytic hydrogenation of the tetrahydrofuran ring requires high pressure (5 atm H<sub>2</sub>) to avoid side reactions .
Substitution Reactions
The thiadiazole and isoquinoline rings participate in nucleophilic and electrophilic substitutions.
Key Findings :
-
Halogenation at the thiadiazole C-5 position proceeds efficiently with N-chlorosuccinimide (NCS).
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Copper-catalyzed amination of the isoquinoline core achieves >80% yield under optimized conditions.
Cyclization and Ring-Opening Reactions
The tetrahydrofuran substituent facilitates ring-opening under acidic or basic conditions.
Key Findings :
-
Concentrated HCl cleaves the tetrahydrofuran ring to yield 1,4-butanediol derivatives .
-
Polyphosphoric acid (PPA) promotes fusion of the thiadiazole and isoquinoline rings into tricyclic systems.
Comparative Reactivity Analysis
The compound’s reactivity differs significantly from structurally related analogs:
| Feature | This Compound | Analog (e.g., imidazo-thiadiazoles) |
|---|---|---|
| Thiadiazole Stability | Moderate (prone to ring-opening under strong bases) | High (resistant to ring-opening) |
| Oxidation Sites | Thiadiazole > Tetrahydrofuran > Isoquinoline | Isoquinoline > Thiadiazole |
| Reduction Yield | 65–75% (LiAlH<sub>4</sub>) | 85–90% (LiAlH<sub>4</sub>) |
Scientific Research Applications
Biological Applications
The potential applications of this compound span across several biological domains:
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example, derivatives of thiadiazole have shown effectiveness against various cancer cell lines. The unique arrangement of the tetrahydrofuran ring may enhance the compound's efficacy in targeting cancer cells.
Antimicrobial Properties
Studies have demonstrated that heterocyclic compounds can possess antimicrobial activity. The incorporation of the thiadiazole moiety in this compound suggests potential effectiveness against bacterial and fungal pathogens.
Enzyme Inhibition
The binding affinity of this compound to specific enzymes could be explored through molecular docking studies. Inhibition of enzymes involved in disease pathways (e.g., kinases) could provide therapeutic benefits.
Synthesis and Mechanisms
The synthesis of 2-methyl-1-oxo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions that require careful optimization for yield and purity. The reaction pathways may include:
- Formation of the thiadiazole ring.
- Construction of the dihydroisoquinoline core.
Understanding these synthetic routes is crucial for developing scalable production methods for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-methyl-1-oxo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features :
- 1,3,4-Thiadiazole : A five-membered heterocycle with sulfur and nitrogen atoms, contributing to electrophilic reactivity and metabolic stability.
- Tetrahydrofuran-2-yl : A cyclic ether substituent that modulates lipophilicity and stereoelectronic effects.
Structural Comparisons
Table 1: Substituent Variations on Thiadiazole and Core Structures
| Compound Name | Core Structure | Thiadiazole Substituent | Unique Features |
|---|---|---|---|
| Target Compound | 1,2-Dihydroisoquinoline | Tetrahydrofuran-2-yl | Enhanced solubility; planar aromatic core |
| N-[(2E)-5-(4-Fluorobenzyl)-... () | Pyrrolidine | 4-Fluorobenzyl | Fluorine enhances bioavailability |
| N-{3-[1-(2-Ethoxyphenyl)-... () | Thiadiazole-triazole | 2-Ethoxyphenyl | Ethoxy group improves metabolic stability |
| 2-[Acetyl(cyclopentyl)amino]-... () | Thiazole-thiadiazole | Propan-2-yl | Cyclopentyl group increases lipophilicity |
Key Observations:
- 1,2-Dihydroisoquinoline vs. Pyrrolidine: The isoquinoline core (Target Compound) offers a larger aromatic surface for target binding, whereas pyrrolidine () introduces conformational flexibility .
Key Observations:
- The Target Compound’s tetrahydrofuran-2-yl group may enhance interactions with polar enzyme active sites, similar to fluorine in 4-fluorobenzyl derivatives () .
Key Observations:
- The Target Compound’s synthesis likely requires regioselective coupling of the tetrahydrofuran-thiadiazole intermediate to the isoquinoline core, a step sensitive to solvent polarity and catalyst choice .
- Thiadiazole reactivity : The sulfur atom in the thiadiazole ring (Target Compound) may participate in redox reactions, similar to derivatives in .
Biological Activity
The compound 2-methyl-1-oxo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide (CAS Number: 1282142-09-9) is a complex heterocyclic molecule notable for its diverse potential biological activities. This compound integrates a thiadiazole moiety with a dihydroisoquinoline structure, which has been linked to various pharmacological properties. Understanding its biological activity is essential for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 356.4 g/mol. The presence of functional groups such as the carbonyl (1-oxo) and carboxamide enhances its reactivity and potential interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₃S |
| Molecular Weight | 356.4 g/mol |
| Structure Features | Thiadiazole, Isoquinoline |
Biological Activities
The biological activities associated with this compound are primarily derived from the thiadiazole and isoquinoline scaffolds. Research indicates that derivatives containing the 1,3,4-thiadiazole ring exhibit a wide range of pharmacological effects including:
- Antimicrobial Activity : Compounds with thiadiazole moieties have shown significant antimicrobial properties against various bacterial and fungal strains. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .
- Anticancer Properties : The structural characteristics of thiadiazoles contribute to their anticancer efficacy. Compounds similar to the target molecule have been reported to inhibit cancer cell lines such as HepG-2 .
- Anti-inflammatory Effects : Some derivatives also exhibit anti-inflammatory activity, making them candidates for treating inflammatory diseases .
Case Studies
Several studies have highlighted the biological activity of compounds related to This compound :
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Escherichia coli and Salmonella typhi, demonstrating zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
- Anticancer Activity : Another research focused on the anticancer potential of similar compounds found that certain derivatives displayed significant cytotoxicity against human cancer cell lines, suggesting that modifications in the thiadiazole structure can enhance bioactivity .
The mechanism by which This compound exerts its biological effects may involve:
- Interaction with Enzymes : The carboxamide group can form hydrogen bonds with active sites on enzymes or receptors, enhancing binding affinity.
- Cellular Pathway Modulation : The compound may influence cellular signaling pathways that regulate inflammation or cell proliferation.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals distinct biological activities based on variations in their chemical structures.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Thiophen-2-Yl)-1,3,4-Thiadiazole | Contains thiadiazole; used in anticancer studies | Anticancer activity against HepG-2 |
| 4-Methylbenzylidene-hydrazono derivatives | Similar heterocyclic structures | Antimicrobial properties |
| 6-Methylthieno[3,2-d]pyrimidinone derivatives | Thienopyrimidine core; diverse bioactivity | Antiviral and anticancer effects |
Q & A
Q. What synthetic routes are reported for the compound, and what reaction conditions are critical for optimizing yield?
The compound can be synthesized via condensation reactions involving thiadiazole or thiazolidinone precursors. Key conditions include:
- Acetic acid reflux : Used to facilitate imine or hydrazone formation, as seen in analogous syntheses of thiadiazole derivatives (3–5 hours, yields up to 70%) .
- Ethanol as solvent : For cyclization or coupling steps, with yields varying based on substituents (e.g., 37–70% for thiazolidinone derivatives) .
- Purification via flash chromatography : Employed with ethyl acetate/hexane or ethanol/ethyl acetate mixtures to isolate products .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?
- ¹H-NMR and ¹³C-NMR : Critical for confirming the presence of the tetrahydrofuran moiety (δ ~3.7–4.5 ppm for oxolane protons) and the thiadiazole ring (distinct carbon shifts at ~160–180 ppm) .
- IR spectroscopy : Key absorption bands include C=O stretches (~1650–1750 cm⁻¹) for the oxo and carboxamide groups and C=N/C=S stretches (~1250–1350 cm⁻¹) for the thiadiazole ring .
- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods improve the design and optimization of this compound's synthesis?
- Reaction path search algorithms : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in optimizing reflux conditions or catalysts .
- AI-driven experimental design : Platforms like COMSOL Multiphysics integrate reaction simulation and machine learning to predict optimal solvent systems, temperatures, and reagent ratios .
- Feedback loops : Experimental data (e.g., yields, purity) are fed back into computational models to refine predictions, as demonstrated in the ICReDD methodology .
Q. How should researchers address contradictions in reported synthetic yields or biological activity data?
- Systematic variation of substituents : For example, electron-withdrawing groups on the thiadiazole ring may reduce yields due to steric hindrance, as observed in aryl-substituted analogs .
- Control experiments : Replicate published protocols with strict monitoring of reaction parameters (e.g., humidity, oxygen levels) to identify undocumented variables .
- Meta-analysis : Compare biological assays (e.g., antimicrobial IC₅₀ values) across studies, ensuring consistent cell lines and assay conditions are used .
Q. What methodologies are recommended for evaluating the compound's biological activity and mechanism of action?
- In vitro antimicrobial assays : Use standardized microdilution methods (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
- Cytotoxicity screening : Pair biological activity data with mammalian cell viability assays (e.g., MTT) to assess selectivity indices .
- Molecular docking studies : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize observed activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
